molecular formula C16H25NO2 B8017356 2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol

2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol

Cat. No.: B8017356
M. Wt: 263.37 g/mol
InChI Key: MVKGDHBJUOEZQS-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol is a synthetic phenolic compound known for its antioxidant properties. It is widely used in various industries due to its ability to inhibit oxidation processes, thereby extending the shelf life of products. This compound is also known for its stability under different environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol typically involves the alkylation of phenol with tert-butyl groups. This is achieved through a Friedel-Crafts alkylation reaction using isobutylene and a strong acid catalyst such as triflic acid or zeolites . The reaction conditions include maintaining a controlled temperature and pressure to ensure the efficient formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale alkylation processes. The phenol is first treated with isobutylene in the presence of a strong acid catalyst. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroperoxides, reduced phenolic compounds, and substituted phenols .

Properties

IUPAC Name

2,6-ditert-butyl-4-[(E)-methoxyiminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-15(2,3)12-8-11(10-17-19-7)9-13(14(12)18)16(4,5)6/h8-10,18H,1-7H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKGDHBJUOEZQS-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.